Cas no 699-40-1 (5,5-dichloro-Barbituric acid)

5,5-Dichloro-Barbituric acid is a halogenated derivative of barbituric acid, characterized by the presence of two chlorine atoms at the 5-position of the pyrimidine ring. This modification enhances its reactivity and utility as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The compound exhibits improved electrophilic properties due to the electron-withdrawing effects of the chlorine substituents, facilitating nucleophilic substitution reactions. Its crystalline form ensures stability and ease of handling in laboratory settings. 5,5-Dichloro-Barbituric acid is valued for its role in producing barbiturate analogs and other heterocyclic compounds, making it a versatile building block in medicinal and industrial chemistry.
5,5-dichloro-Barbituric acid structure
5,5-dichloro-Barbituric acid structure
Product Name:5,5-dichloro-Barbituric acid
CAS No:699-40-1
MF:C4H2Cl2N2O3
MW:196.976278781891
CID:526090
PubChem ID:2786240
Update Time:2025-06-15

5,5-dichloro-Barbituric acid Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dichloro-
    • 5,5-dichloro-1,3-diazinane-2,4,6-trione
    • 5,5-DICHLOROBARBITURIC ACID
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dichloro
    • 5,5-Dichlor-barbitursaeure
    • 5,5-Dichloro-barbituric acid
    • 5,5-dichloro-pyrimidine-2,4,6-trione
    • AKOS006280077
    • Boc-(S)-3-Amino-4-(2-cyanophenyl)butanoicacid
    • SCHEMBL10507443
    • DTXSID40383006
    • 699-40-1
    • 5,5-dichloro-Barbituric acid
    • Inchi: 1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
    • InChI Key: REGZNRJTBVIGMJ-UHFFFAOYSA-N
    • SMILES: ClC1(C(NC(NC1=O)=O)=O)Cl

Computed Properties

  • Exact Mass: 195.94400
  • Monoisotopic Mass: 195.944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.2
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Density: 1.83
  • Refractive Index: 1.584
  • PSA: 75.27000
  • LogP: 0.18390

5,5-dichloro-Barbituric acid Customs Data

  • HS CODE:2933540000
  • Customs Data:

    China Customs Code:

    2933540000

    Overview:

    2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

5,5-dichloro-Barbituric acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C423800-100mg
5,5-dichloro-Barbituric acid
699-40-1
100mg
$ 125.00 2022-06-06
TRC
C423800-250mg
5,5-dichloro-Barbituric acid
699-40-1
250mg
$ 275.00 2022-06-06
TRC
C423800-500mg
5,5-dichloro-Barbituric acid
699-40-1
500mg
$ 515.00 2022-06-06
TRC
C423800-1g
5,5-dichloro-Barbituric acid
699-40-1
1g
$ 1000.00 2022-06-06

Additional information on 5,5-dichloro-Barbituric acid

Recent Advances in the Study of 5,5-Dichloro-Barbituric Acid (CAS: 699-40-1)

5,5-Dichloro-Barbituric acid (CAS: 699-40-1) is a barbiturate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential applications in drug development, particularly as a precursor for synthesizing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.

One of the key advancements in the study of 5,5-dichloro-barbituric acid is its role in the synthesis of barbiturate-based drugs. Researchers have developed optimized synthetic routes to improve yield and purity, leveraging modern catalytic techniques and green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-efficiency, one-pot synthesis method that reduces environmental impact while maintaining high product quality.

In addition to its synthetic utility, 5,5-dichloro-barbituric acid has shown promising biological activity. Recent in vitro studies have highlighted its potential as an inhibitor of specific enzymes involved in inflammatory pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), suggesting possible applications in the development of anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Furthermore, the compound's structural versatility has led to its exploration in materials science. Researchers have investigated its use as a building block for supramolecular assemblies and metal-organic frameworks (MOFs). A study published in ACS Applied Materials & Interfaces in early 2024 demonstrated that 5,5-dichloro-barbituric acid-based MOFs exhibit remarkable thermal stability and porosity, making them suitable for applications in gas storage and catalysis.

Despite these advancements, challenges remain in the large-scale production and application of 5,5-dichloro-barbituric acid. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to fully realize its potential. Ongoing research is focused on addressing these barriers, with particular emphasis on sustainable production methods and comprehensive toxicity profiling.

In conclusion, 5,5-dichloro-barbituric acid (CAS: 699-40-1) continues to be a compound of significant interest in multiple scientific disciplines. Its applications span from pharmaceutical development to advanced materials, underscoring its versatility. Future research directions may include deeper mechanistic studies, expanded biological testing, and exploration of novel derivatives to unlock further therapeutic and industrial potential.

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